molecular formula C13H19ClN2 B1383261 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride CAS No. 1989659-75-7

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

Cat. No.: B1383261
CAS No.: 1989659-75-7
M. Wt: 238.75 g/mol
InChI Key: NALGJLJNZAKJTK-UHFFFAOYSA-N
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Description

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a heterocyclic compound with nitrogen atoms in its structureThe compound has a molecular weight of 238.76 and is typically stored in a refrigerator to maintain its stability .

Scientific Research Applications

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride has several scientific research applications:

Safety and Hazards

The safety information for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statements are P261 .

Preparation Methods

The synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride involves several steps, starting with the preparation of the core pyrrole structure. The synthetic route typically includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrole ring.

    Benzylation: The pyrrole ring is then benzylated to introduce the benzyl group at the desired position.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride can be compared with other similar compounds, such as:

    1-Benzyloctahydropyrrolo[3,4-b]pyrrole: This compound lacks the hydrochloride group and has different solubility and stability properties.

    Octahydropyrrolo[3,4-b]pyrrole: This compound lacks the benzyl group, resulting in different chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALGJLJNZAKJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
Reactant of Route 2
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
Reactant of Route 3
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
Reactant of Route 4
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
Reactant of Route 5
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
Reactant of Route 6
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

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